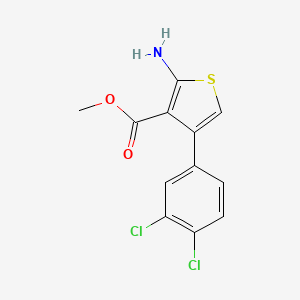

Methyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate (MADT) is a novel small molecule drug candidate that has recently been studied for its potential therapeutic applications. MADT is a synthetic compound that has been developed as a potential treatment for a variety of diseases, including cancer, inflammation, and neurodegenerative diseases. MADT is a member of the thiophene-carboxylate class of compounds, which are known for their ability to interact with cellular targets and modulate their activity. MADT has been studied for its pharmacological and biochemical properties, as well as its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Genotoxic and Carcinogenic Potential Assessment

Thiophene derivatives are noted for their use in pharmaceuticals, agrochemicals, and dyestuffs, yet they raise concerns due to potential toxic effects in humans. A study aimed to understand the genotoxic/mutagenic and carcinogenic potentials of thiophene derivatives, including the assessment of related compounds using in vitro and in silico methodologies. The study employed the Salmonella mutagenicity assay and the single-cell gel electrophoresis assay, alongside the Syrian Hamster Embryo cell transformation assay to evaluate carcinogenic potential, highlighting the necessity of understanding structure-toxicity relationships within thiophene derivatives (Lepailleur et al., 2014).

Synthetic Routes and Chemical Reactivity

Research into the synthetic manipulation of thiophene derivatives includes exploring new routes to alkyl ethers of thiotetronic and α-halogenothiotetronic acids. A study detailed the process of obtaining these compounds from methyl 3-hydroxythiophene-2-carboxylate through halogenation and subsequent reactions, indicating the versatility of thiophene derivatives in synthetic chemistry (Corral & Lissavetzky, 1984).

Antimicrobial Activity

A significant aspect of thiophene derivatives research is their antimicrobial properties. One study synthesized 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes and tested their antimicrobial activity. This research highlights the potential of thiophene derivatives in developing new antimicrobial agents (Arora et al., 2013).

Novel Thiophene Derivatives Synthesis

Exploration into the synthesis of novel 2-aminothiophene derivatives showcases the dynamic nature of thiophene chemistry. A study reported the synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, revealing their significant antimicrobial activities. This research exemplifies the ongoing development of thiophene-based compounds with potential biological applications (Prasad et al., 2017).

Functionalized Thiophenes for Material Science

Thiophene derivatives are also being explored for their applications in material science. A study on the synthesis and characterization of alanine functionalized oligo/polythiophenes demonstrates the potential of thiophene derivatives in developing new materials with specific optical and electrochemical properties (McTiernan & Chahma, 2010).

Propiedades

IUPAC Name |

methyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2S/c1-17-12(16)10-7(5-18-11(10)15)6-2-3-8(13)9(14)4-6/h2-5H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTSSBFDWAVAHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C2=CC(=C(C=C2)Cl)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Phenyl-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2730087.png)

![N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2730092.png)

![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-phenylethanediamide](/img/structure/B2730093.png)

![4-{[(3-Nitrophenyl)methylene]amino}phenyl pivalate](/img/structure/B2730101.png)

![(2-(Methylthio)pyridin-3-yl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2730103.png)

![(1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride](/img/structure/B2730105.png)